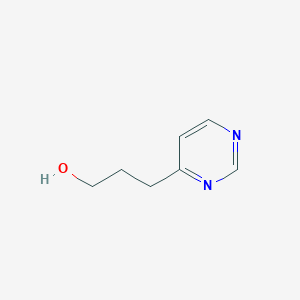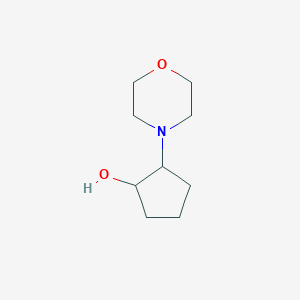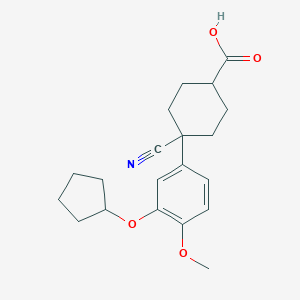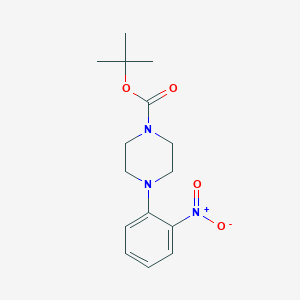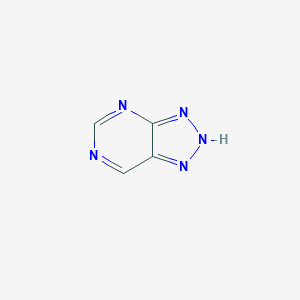
3-Methylidene-1-prop-2-enyl-2,6-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes an allyl group and a methylene group attached to a tetrahydropyridine ring. Tetrahydropyridines are known for their biological and pharmacological activities, making them of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization-Heck reaction of allenamides. This method allows for the efficient one-pot construction of functionalized tetrahydropyridines, featuring a nonconjugated diene with both endo-enamine and exocyclic double bonds .
Industrial Production Methods: While specific industrial production methods for 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The allyl and methylene groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridines.
Applications De Recherche Scientifique
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, similar compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exert their effects by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This mechanism is relevant in the context of neurotoxicity and neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Comparison: 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is unique due to the presence of both an allyl and a methylene group, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
176249-79-9 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
3-methylidene-1-prop-2-enyl-2,6-dihydropyridine |
InChI |
InChI=1S/C9H13N/c1-3-6-10-7-4-5-9(2)8-10/h3-5H,1-2,6-8H2 |
Clé InChI |
WWBVNCQAHLSEKG-UHFFFAOYSA-N |
SMILES |
C=CCN1CC=CC(=C)C1 |
SMILES canonique |
C=CCN1CC=CC(=C)C1 |
Synonymes |
Pyridine, 1,2,3,6-tetrahydro-3-methylene-1-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


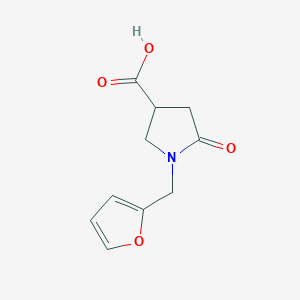
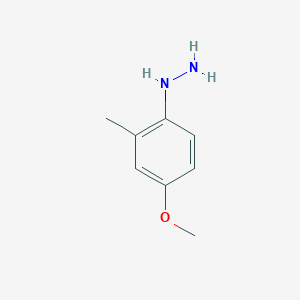
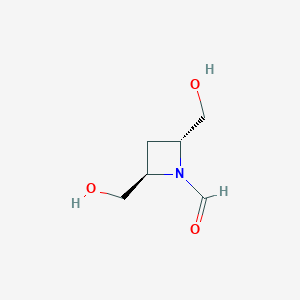

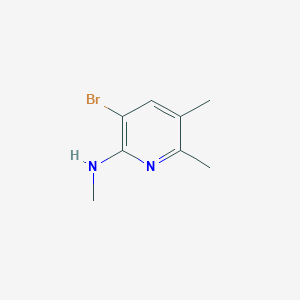
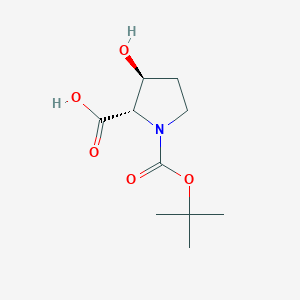
![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)


